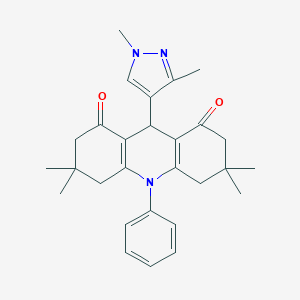![molecular formula C24H19NO B430728 (2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE](/img/structure/B430728.png)
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic compound that features a carbazole moiety linked to a naphthalenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves the condensation of 9-methyl-9H-carbazole-3-carbaldehyde with 3,4-dihydro-1(2H)-naphthalenone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Introduction of halogens or other functional groups on the carbazole ring.
科学的研究の応用
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
作用機序
The mechanism of action of (2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The carbazole moiety is known for its ability to intercalate with DNA, potentially leading to anticancer effects. In materials science, the compound’s electronic properties are exploited for charge transport and light-emitting applications .
類似化合物との比較
Similar Compounds
9-ethyl-9H-carbazol-3-yl derivatives: These compounds share the carbazole core and exhibit similar electronic properties.
3,4-dihydro-1(2H)-naphthalenone derivatives: These compounds share the naphthalenone structure and are used in similar synthetic applications.
Uniqueness
(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is unique due to the combination of the carbazole and naphthalenone moieties, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
特性
分子式 |
C24H19NO |
|---|---|
分子量 |
337.4g/mol |
IUPAC名 |
(2E)-2-[(9-methylcarbazol-3-yl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C24H19NO/c1-25-22-9-5-4-8-20(22)21-15-16(10-13-23(21)25)14-18-12-11-17-6-2-3-7-19(17)24(18)26/h2-10,13-15H,11-12H2,1H3/b18-14+ |
InChIキー |
SNJLKRWHUXYTJF-NBVRZTHBSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C=C3CCC4=CC=CC=C4C3=O)C5=CC=CC=C51 |
異性体SMILES |
CN1C2=C(C=C(C=C2)/C=C/3\CCC4=CC=CC=C4C3=O)C5=CC=CC=C51 |
正規SMILES |
CN1C2=C(C=C(C=C2)C=C3CCC4=CC=CC=C4C3=O)C5=CC=CC=C51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B430651.png)




![3-naphthalen-1-yl-2-[3,4,5-tris(methyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B430661.png)
![[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate](/img/structure/B430662.png)
![6-[(4-methylphenyl)sulfanylmethyl]-2-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B430665.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430666.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430667.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-6-{[(4-methylphenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B430668.png)
